molecular formula C21H23N3O3S B2982724 1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 890095-96-2

1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2982724
CAS No.: 890095-96-2
M. Wt: 397.49
InChI Key: MDBVKRFCJFDREM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a thiophene ring, a pyrazole ring, an oxazine ring, and a piperidine ring . These components are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be formed via a Paal-Knorr synthesis or a Gewald reaction . The pyrazole and oxazine rings could be formed via cyclization reactions . The exact synthetic route would depend on the desired substitution pattern and the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings are aromatic and would contribute to the compound’s stability and reactivity . The oxazine and piperidine rings are heterocyclic and would also influence the compound’s properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups and rings. For example, the methoxy group could undergo reactions such as demethylation . The thiophene ring could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of a methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Novel Spiropiperidines as Ligands

Research into spiropiperidines, including compounds with structures similar to the one , has led to the discovery of highly potent and subtype-selective σ-receptor ligands. These compounds have been synthesized and evaluated for their affinity towards σ1- and σ2-receptors using radioligand binding assays. Variations in the substituent at the nitrogen atom, the group in position 3, and the ring size of the oxygen heterocycle have been systematically explored. Findings indicate that specific structural features, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, contribute to high σ1-receptor affinity (Maier & Wünsch, 2002).

Antiviral Activity of Pyrazolo Derivatives

A study on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed potential antiviral activities. These compounds have been synthesized and tested against various viruses, showing promise for further development in antiviral drug research (Attaby et al., 2006).

σ1 Receptor Antagonist for Pain Management

The development of σ1 receptor antagonists for pain management has led to the identification of compounds with significant solubility and pharmacological activity. Such compounds have shown potential in treating pain through their antinociceptive properties in various models, indicating their therapeutic promise (Díaz et al., 2020).

Antitubercular Agents

Research on substituted benzohquinazolines and related compounds has highlighted their significant anti-tubercular activity. These studies provide a foundation for the development of novel therapeutics against tuberculosis, with some compounds exhibiting notable efficacy at specific concentrations (Maurya et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain similar structural features act by binding to enzymes or receptors, inhibiting their function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing synthetic routes for its preparation . It could also involve modifying the compound’s structure to improve its properties or activity .

Properties

IUPAC Name

1-(7-methoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14(25)23-10-8-21(9-11-23)24-17(13-16(22-24)19-7-4-12-28-19)15-5-3-6-18(26-2)20(15)27-21/h3-7,12,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVKRFCJFDREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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